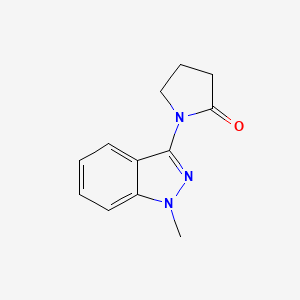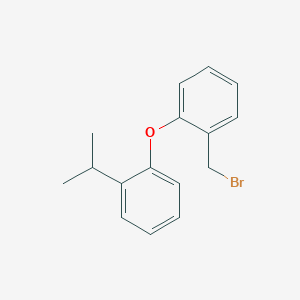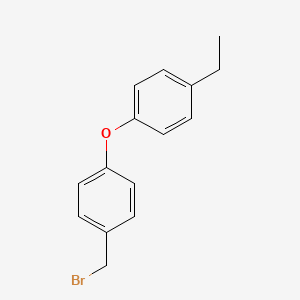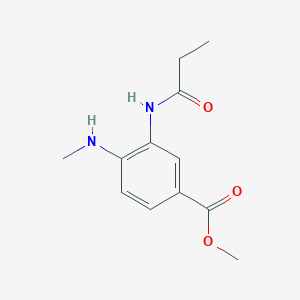methanamine CAS No. 1270521-59-9](/img/structure/B1404856.png)
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application in Synthesis of Aryloxyphenyl Cyclopropyl Methanones
One notable application of compounds related to 4-Chloro-3-(trifluoromethyl)phenylmethanamine is in the efficient, high-yield synthesis of aryloxyphenyl cyclopropyl methanones, which have shown promising anti-tubercular activities. The synthesized compounds were effective against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds even showed activity against multi-drug-resistant strains (Dwivedi et al., 2005).
Use in Synthesis and Mechanistic Study of Benzodiazepines
Another application is in the mechanistic study of benzodiazepine synthesis. This research focused on the reactions between diphenylamine and diethyl 2-phenylmalonate to produce benzodiazepine derivatives. The study provided valuable insights into the reaction mechanisms and interactions involved in this process (Zhou & Li, 2019).
Involvement in Synthesis of Luminescent Platinum Complexes
The compound's derivatives have been used in synthesizing luminescent platinum(II) complexes. These complexes were designed to examine fluid- and solid-state interactions, offering insights into the oligomeric and ligand-ligand interactions in these compounds (Lai et al., 1999).
Contribution to Photocytotoxicity Studies
Compounds derived from 4-Chloro-3-(trifluoromethyl)phenylmethanamine have been utilized in studying photocytotoxic properties of Iron(III) complexes. These complexes displayed significant photocytotoxicity in red light, opening new avenues for cancer treatment and cellular imaging (Basu et al., 2014).
Role in Synthesis of Antidepressant Agents
Additionally, derivatives of this compound have been involved in the design of novel "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds demonstrated robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZLQSUZBZPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)
![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

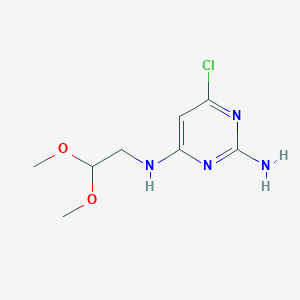
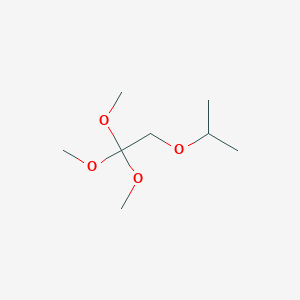
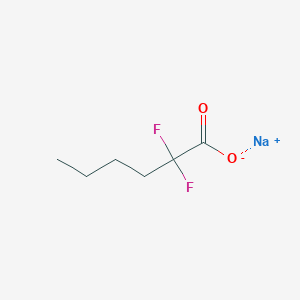
![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)
